molecular formula C18H14N4O4 B2969389 1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 946332-23-6

1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2969389
CAS No.: 946332-23-6
M. Wt: 350.334
InChI Key: NCACCWQKIKRJFQ-UHFFFAOYSA-N
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Description

1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a dihydropyridine core, a nitrophenyl group, and a pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridinyl and dihydropyridine moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridinyl or dihydropyridine derivatives.

Scientific Research Applications

1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
  • 1-[(4-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
  • 1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-4-carboxamide

Uniqueness

1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl and pyridinyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-17(20-14-6-8-19-9-7-14)16-5-2-10-21(18(16)24)12-13-3-1-4-15(11-13)22(25)26/h1-11H,12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCACCWQKIKRJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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